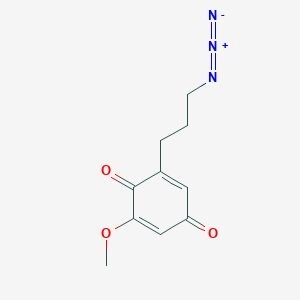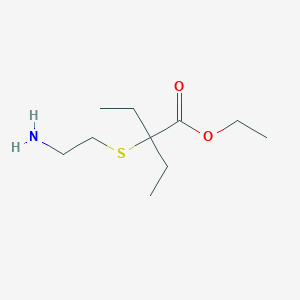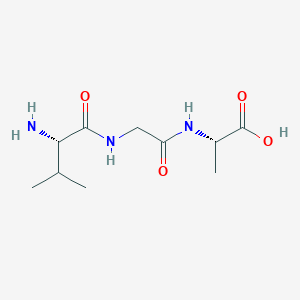
L-Valylglycyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valylglycyl-L-alanine is a tripeptide composed of the amino acids valine, glycine, and alanine. It is a small peptide with potential applications in various fields, including biochemistry, pharmaceuticals, and materials science. The compound’s structure allows it to participate in a variety of biochemical processes and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Valylglycyl-L-alanine can be synthesized using standard peptide synthesis techniques. One common method involves the stepwise addition of protected amino acids to a growing peptide chain. The process typically starts with the protection of the amino group of valine, followed by coupling with glycine and then alanine. The protecting groups are removed at the end of the synthesis to yield the final tripeptide.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is widely used due to its efficiency and ability to automate the process. The synthesis involves anchoring the first amino acid to a solid resin, followed by sequential addition of the remaining amino acids. The peptide is then cleaved from the resin and purified.
Analyse Des Réactions Chimiques
Types of Reactions
L-Valylglycyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bond in the presence of water and enzymes.
Oxidation: Reaction with oxidizing agents, potentially altering the side chains of the amino acids.
Reduction: Reaction with reducing agents, which may affect disulfide bonds if present.
Substitution: Replacement of functional groups on the amino acid side chains.
Common Reagents and Conditions
Hydrolysis: Enzymes like peptidases or acidic/basic conditions.
Oxidation: Agents like hydrogen peroxide or potassium permanganate.
Reduction: Agents like dithiothreitol (DTT) or sodium borohydride.
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
Hydrolysis: Individual amino acids (valine, glycine, alanine).
Oxidation/Reduction: Modified amino acids with altered side chains.
Substitution: Peptides with new functional groups on the side chains.
Applications De Recherche Scientifique
L-Valylglycyl-L-alanine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmaceuticals: Potential use in drug delivery systems and as a therapeutic agent.
Materials Science: Utilized in the development of biomaterials and nanomaterials.
Biotechnology: Employed in the design of peptide-based sensors and catalysts.
Mécanisme D'action
The mechanism of action of L-Valylglycyl-L-alanine depends on its specific application. In biochemistry, it may interact with enzymes and receptors, influencing biochemical pathways. The peptide can bind to specific molecular targets, altering their activity and function. In drug delivery, it may enhance the stability and bioavailability of therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanyl-L-valine: Another dipeptide with similar properties but different amino acid sequence.
L-Valyl-L-alanine: A dipeptide with valine and alanine, lacking the glycine residue.
L-Alanyl-L-glycine: A dipeptide with alanine and glycine, lacking the valine residue.
Uniqueness
L-Valylglycyl-L-alanine’s unique combination of valine, glycine, and alanine allows it to participate in specific biochemical interactions that other similar peptides may not. Its structure provides distinct properties, making it suitable for various specialized applications in research and industry.
Propriétés
Numéro CAS |
91351-66-5 |
|---|---|
Formule moléculaire |
C10H19N3O4 |
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C10H19N3O4/c1-5(2)8(11)9(15)12-4-7(14)13-6(3)10(16)17/h5-6,8H,4,11H2,1-3H3,(H,12,15)(H,13,14)(H,16,17)/t6-,8-/m0/s1 |
Clé InChI |
CELJCNRXKZPTCX-XPUUQOCRSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)N |
SMILES canonique |
CC(C)C(C(=O)NCC(=O)NC(C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B14369873.png)
![Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-YL]octanoate](/img/structure/B14369875.png)
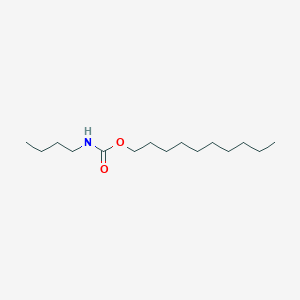
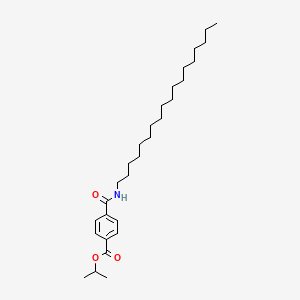
![2-[(E)-{(Furan-2-yl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14369891.png)


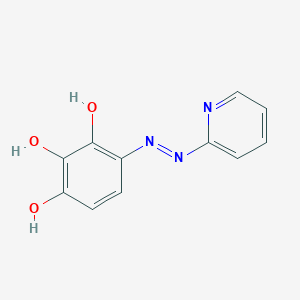

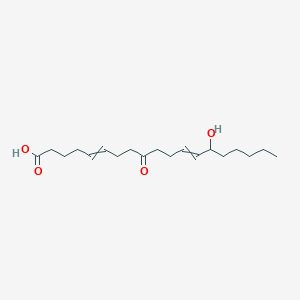
![6-({4-[(Propan-2-yl)oxy]phenyl}methyl)pyrimidine-2,4-diamine](/img/structure/B14369916.png)
